molecular formula C15H18N4O3 B2847193 (E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 861138-41-2

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2847193
CAS No.: 861138-41-2
M. Wt: 302.334
InChI Key: NSDSRASGNQFMOU-RQZCQDPDSA-N
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Description

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
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Scientific Research Applications

Catalyst Development and Organic Synthesis

  • N-Heterocyclic Carbenes (NHC) as Catalysts : Imidazol-2-ylidenes, a family to which our compound is closely related, have shown efficiency as catalysts in transesterification and acylation reactions. These reactions are fundamental in organic synthesis for the production of esters and amides, which are key intermediates in the synthesis of various pharmaceuticals and polymers. The ability to mediate these reactions under mild conditions and with low catalyst loadings highlights the potential of imidazole-based compounds in sustainable chemistry (Grasa, Kissling, & Nolan, 2002).

Antiviral Activity

  • Benzyl-Substituted Imidazo[1,5-a]-1,3,5-Triazine Derivatives : Compounds related to the queried chemical structure have been synthesized and tested for their antiviral properties. Specifically, derivatives carrying benzyl groups have demonstrated inhibitory effects on the replication of ortho- and paramyxoviruses. This suggests potential applications of such compounds in the development of new antiviral drugs (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Antioxidant Activities

  • Novel Oxadiazole and Imine Containing Benzimidazoles : Derivatives of imidazolyl acetohydrazides, including those with structures related to the compound , have been evaluated for their antioxidant properties. The research highlights the potential of these compounds in mitigating oxidative stress, which is implicated in various chronic diseases and aging processes (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Antibacterial and Cytotoxicity Studies

  • N-Heterocyclic Carbene-Silver Complexes : Studies have shown that N-heterocyclic carbene precursors, which share structural motifs with the queried compound, when combined with silver, exhibit significant antibacterial and cytotoxic activities. These findings open avenues for the development of new antimicrobial agents and cancer therapeutics (Patil, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2011).

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-8-13(21-2)4-5-14(12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDSRASGNQFMOU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323078
Record name N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861138-41-2
Record name N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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